4-ブロモ-2,6-ナフチリジン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

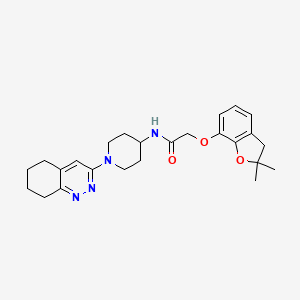

4-Bromo-2,6-naphthyridin-1-ol is a heterocyclic compound with the molecular formula C8H5BrN2O. It is a derivative of naphthyridine, which is a fused-ring system consisting of two pyridine rings.

科学的研究の応用

4-Bromo-2,6-naphthyridin-1-ol has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound is used in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors.

Chemical Biology: It is employed in the design of molecular probes and sensors for detecting specific biological targets.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

生化学分析

Biochemical Properties

4-Bromo-2,6-naphthyridin-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that rely on phosphorylation events. Additionally, 4-Bromo-2,6-naphthyridin-1-ol can bind to nucleic acids, potentially interfering with DNA and RNA processes .

Cellular Effects

The effects of 4-Bromo-2,6-naphthyridin-1-ol on cellular processes are profound. It can alter cell signaling pathways, impacting gene expression and cellular metabolism. For example, by inhibiting specific kinases, 4-Bromo-2,6-naphthyridin-1-ol can disrupt the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This disruption can lead to changes in gene expression profiles, affecting cell cycle progression and apoptosis. Moreover, the compound’s interaction with nucleic acids can influence transcription and translation processes, further modulating cellular functions .

Molecular Mechanism

At the molecular level, 4-Bromo-2,6-naphthyridin-1-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex. Additionally, 4-Bromo-2,6-naphthyridin-1-ol can intercalate into DNA, disrupting the double helix structure and hindering the binding of transcription factors. These interactions can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2,6-naphthyridin-1-ol can vary over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that 4-Bromo-2,6-naphthyridin-1-ol remains stable at room temperature but may degrade when exposed to light or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular functions, such as sustained inhibition of kinase activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Bromo-2,6-naphthyridin-1-ol in animal models are dose-dependent. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, 4-Bromo-2,6-naphthyridin-1-ol can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and its accumulation in vital organs. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

4-Bromo-2,6-naphthyridin-1-ol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can either retain the biological activity of the parent compound or be further processed for excretion. The interaction of 4-Bromo-2,6-naphthyridin-1-ol with metabolic enzymes can affect metabolic flux, altering the levels of key metabolites and influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Bromo-2,6-naphthyridin-1-ol is transported and distributed through specific mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Bromo-2,6-naphthyridin-1-ol within tissues is influenced by its affinity for different cell types and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of 4-Bromo-2,6-naphthyridin-1-ol is crucial for its activity. The compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, 4-Bromo-2,6-naphthyridin-1-ol can be found in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and function, directing it to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-naphthyridin-1-ol typically involves the bromination of 2,6-naphthyridin-1-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 4-Bromo-2,6-naphthyridin-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

化学反応の分析

Types of Reactions: 4-Bromo-2,6-naphthyridin-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

作用機序

The mechanism of action of 4-Bromo-2,6-naphthyridin-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom can participate in halogen bonding, enhancing its binding affinity to biological targets. Additionally, its naphthyridine core can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex .

類似化合物との比較

2,6-Naphthyridin-1-ol: The parent compound without the bromine substitution.

4-Chloro-2,6-naphthyridin-1-ol: A similar compound with a chlorine atom instead of bromine.

4-Fluoro-2,6-naphthyridin-1-ol: A similar compound with a fluorine atom instead of bromine.

Comparison: 4-Bromo-2,6-naphthyridin-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro or fluoro analogs. Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives .

特性

IUPAC Name |

4-bromo-2H-2,6-naphthyridin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECQDGSPZMWDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2522178.png)

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2522180.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)

![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2522191.png)

![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)